molecular formula C12H16O2 B6307600 Ethyl 2-isopropylbenzoate CAS No. 105337-82-4

Ethyl 2-isopropylbenzoate

Cat. No.: B6307600
CAS No.: 105337-82-4
M. Wt: 192.25 g/mol
InChI Key: FXFCAMRVPKSUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-isopropylbenzoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from benzoic acid and isopropyl alcohol. This compound is known for its pleasant aroma and is often used in the fragrance industry. It also finds applications in various chemical syntheses due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-isopropylbenzoate can be synthesized through the esterification of 2-isopropylbenzoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a packed column reactor where the reactants are continuously fed, and the product is continuously removed. This setup allows for efficient production and high yields of the ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-isopropylbenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 2-isopropylbenzoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Hydrolysis: 2-isopropylbenzoic acid and ethanol.

    Reduction: 2-isopropylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-isopropylbenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of esters with biological systems.

    Medicine: Potential use in drug formulation and delivery due to its ester linkage.

    Industry: Used in the fragrance industry for its pleasant aroma and in the production of other chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-isopropylbenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis in biological systems to release the corresponding acid and alcohol. These products can then interact with various enzymes and receptors, leading to different biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-isopropylbenzoate can be compared with other similar esters, such as:

    Ethyl benzoate: Similar structure but lacks the isopropyl group, leading to different chemical and physical properties.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.

    Isopropyl benzoate: Similar structure but with an isopropyl group instead of an ethyl group, leading to different uses and properties.

Uniqueness: this compound is unique due to the presence of both the ethyl and isopropyl groups, which confer specific chemical properties and reactivity. This makes it valuable in various applications, particularly in the fragrance industry and chemical synthesis.

Properties

IUPAC Name

ethyl 2-propan-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-14-12(13)11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFCAMRVPKSUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303661
Record name Ethyl 2-(1-methylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105337-82-4
Record name Ethyl 2-(1-methylethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105337-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(1-methylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.